molecular formula C12H21NO5 B6175077 rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid CAS No. 2680523-00-4

rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Número de catálogo B6175077
Número CAS: 2680523-00-4
Peso molecular: 259.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid, also known as RDCM, is a synthetic chemical compound with a wide range of applications in the scientific research field. RDCM is a chiral compound, meaning that it has two different forms that are mirror images of each other, and is used in the synthesis of other compounds. RDCM is also used as a catalyst in various chemical reactions, and has been studied for its potential use in drug development.

Aplicaciones Científicas De Investigación

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is widely used in scientific research, particularly in the field of organic synthesis. It has been used as a catalyst in a variety of reactions, including the synthesis of chiral compounds, the synthesis of peptides, and the synthesis of amino acids. rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can also be used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and natural products.

Mecanismo De Acción

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid acts as a catalyst in chemical reactions by stabilizing the transition state of the reaction, thus allowing it to proceed more quickly. This stabilization is due to the presence of the tert-butyl group, which helps to stabilize the transition state of the reaction by providing a strong electron-withdrawing effect.
Biochemical and Physiological Effects
rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid has been studied for its potential use in drug development. However, the biochemical and physiological effects of rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid have not yet been fully elucidated. In vitro studies have shown that rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a useful reagent for organic synthesis due to its ability to catalyze a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a chiral compound, and its enantiomer can sometimes interfere with the desired outcome of a reaction.

Direcciones Futuras

There are a number of potential future directions for research involving rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid. These include further studies on its potential use in drug development, as well as research into its potential use as a catalyst for other reactions. Additionally, further studies on its mechanism of action and its biochemical and physiological effects could provide valuable insight into its potential applications. Finally, further research into the synthesis of rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid and its enantiomers could lead to improved methods for its production.

Métodos De Síntesis

Rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can be synthesized in a variety of ways, but the most common method involves the reaction of rac-2,6-dimethylmorpholine-3-carboxylic acid with tert-butyl bromide in the presence of an acid catalyst. This reaction produces a racemic mixture of rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid and its enantiomer, which can then be separated using a chiral chromatography technique.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with tert-butyl bromoacetate. The resulting product is then deprotected to yield the target compound.", "Starting Materials": [ "2,6-dimethylmorpholine", "tert-butyl bromoacetate", "triethylamine", "dichloromethane", "diisopropylethylamine", "acetic anhydride", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the amine group of 2,6-dimethylmorpholine with tert-butoxycarbonyl (Boc) using triethylamine and acetic anhydride in dichloromethane.", "Step 2: Alkylation of the protected amine with tert-butyl bromoacetate using diisopropylethylamine as a base in dichloromethane.", "Step 3: Deprotection of the Boc group using methanol and sodium hydroxide in water to yield rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid." ] }

Número CAS

2680523-00-4

Nombre del producto

rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Fórmula molecular

C12H21NO5

Peso molecular

259.3

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.